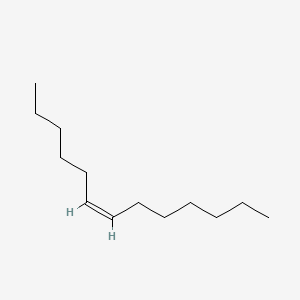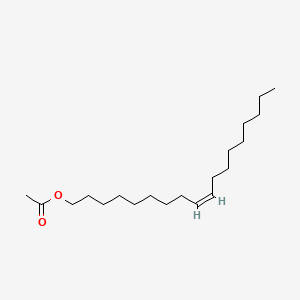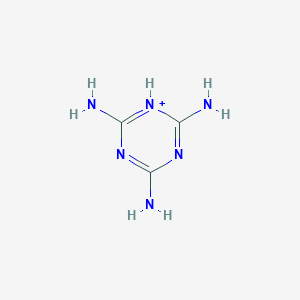
Melamine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melamine(1+) is an organic cation obtained by protonation of one of the three ring nitrogens of melamine. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It has a role as a xenobiotic metabolite. It is a conjugate acid of a melamine.
Scientific Research Applications
Conducting Polymer Composites : Melamine sponges coated with polypyrrole have shown potential in various applications. This includes use as deformation-sensitive materials, electromagnetic radiation shielding, and electrically heated insulation materials. These sponges, when coated with polypyrrole and further processed, can serve in environmental water-pollution treatment due to their ability to adsorb organic dyes (Stejskal et al., 2021).
Melamine Detection Techniques : In light of food safety incidents involving melamine, advanced detection methods have been developed. These methods focus on determining the presence of melamine in foods, using techniques like biosensors, which offer simplicity, speed, and sensitivity (Rovina & Siddiquee, 2015).
Supramolecular Microarchitectures : Melamine functionality has been used in the synthesis of naphthalenediimide (NDI) derivatives, leading to the self-assembly of flower-like supramolecular structures. These structures, formed through a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding, have potential applications in optoelectronics, enzyme catalysis, and biosensors (Bhosale et al., 2017).
Analytical Methodology in Food Safety : A methodology using micellar liquid chromatography has been developed for quantifying melamine in milk. This approach provides a simple and rapid tool for detecting and quantifying melamine adulteration in dairy products, ensuring food safety (Rambla-Alegre et al., 2010).
Impact on Aquatic Ecosystems : Studies have investigated the transformation and migration of melamine in aquatic ecosystems, particularly focusing on its absorption and elimination in aquatic animals like fish and its effect on the water system. These findings provide a scientific basis for understanding the environmental impact of melamine in aquatic settings (Fang Shao-fen, 2014).
properties
Molecular Formula |
C3H7N6+ |
|---|---|
Molecular Weight |
127.13 g/mol |
IUPAC Name |
1,3,5-triazin-1-ium-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/p+1 |
InChI Key |
JDSHMPZPIAZGSV-UHFFFAOYSA-O |
SMILES |
C1(=[NH+]C(=NC(=N1)N)N)N |
Canonical SMILES |
C1(=[NH+]C(=NC(=N1)N)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



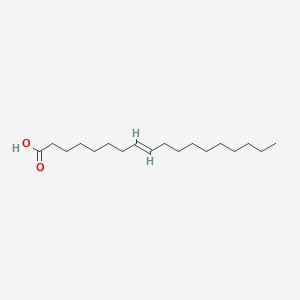
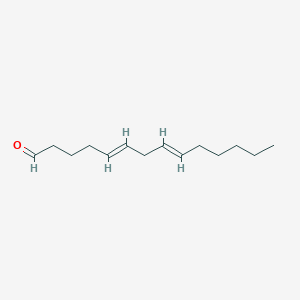
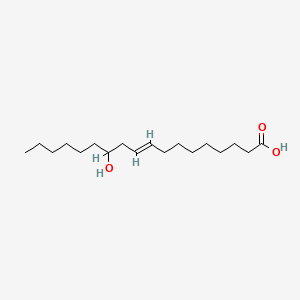
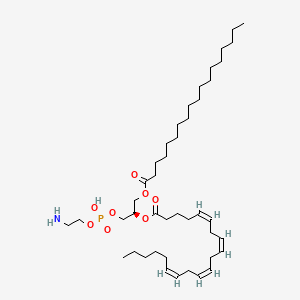
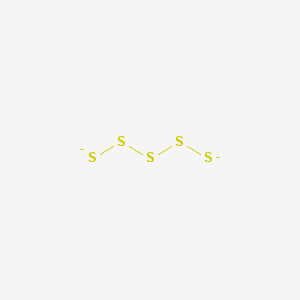
![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)
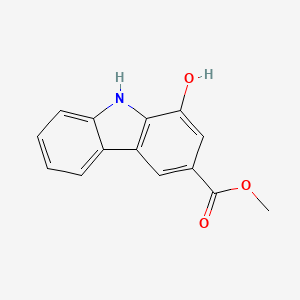

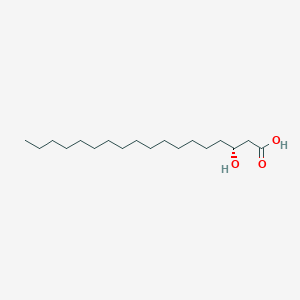
![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
